

Physical and chemical properties of Ethyl-p-anisylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl-p-anisylurea

Cat. No.: B15182748

[Get Quote](#)

An In-depth Technical Guide to Ethyl-p-anisylurea

This technical guide provides a detailed overview of the physical and chemical properties of **Ethyl-p-anisylurea**, also known by its IUPAC name, 1-ethyl-3-(4-methoxyphenyl)urea. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this compound.

Chemical Identity and Physical Properties

Ethyl-p-anisylurea is a derivative of urea containing both an ethyl and a p-anisyl (4-methoxyphenyl) group. While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on closely related compounds.

Table 1: Physical and Chemical Properties of **Ethyl-p-anisylurea** and Related Compounds

Property	Value (Ethyl-p-anisylurea - Estimated)	Value (p-Anisylurea)	Value (Ethylurea)
IUPAC Name	1-ethyl-3-(4-methoxyphenyl)urea	(4-methoxyphenyl)urea	Ethylurea
Synonyms	N-ethyl-N'-(4-methoxyphenyl)urea	p-Anisylurea, 4-Methoxyphenylurea	N-ethylurea
CAS Number	Not available	1566-42-3[1][2][3]	625-52-5[4]
Molecular Formula	C10H14N2O2	C8H10N2O2[1]	C3H8N2O[4]
Molecular Weight	194.23 g/mol	166.18 g/mol [1][3]	88.11 g/mol [4]
Melting Point	Not available	160-165 °C[2][3]	87-90 °C[4]
Boiling Point	Not available	327.9 °C (Predicted) [3]	163.08°C (rough estimate)[4]
Solubility	Expected to be soluble in organic solvents like DMSO and dimethylformamide. Sparingly soluble in water.	Slightly soluble in Methanol.[2]	Soluble in water.[4]
Appearance	Likely a white to off-white solid.	White to Almost white powder to crystal.[2]	Off-White to Pale Yellow Solid.[4]

Spectroscopic Data

Specific spectroscopic data for **Ethyl-p-anisylurea** is not readily available. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **Ethyl-p-anisylurea** in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:

- A triplet signal for the methyl protons (-CH₃) of the ethyl group.
- A quartet signal for the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.
- A singlet for the methoxy group (-OCH₃) protons on the aromatic ring.
- Two sets of doublets in the aromatic region for the ortho and meta protons of the p-substituted benzene ring.
- Two broad singlets for the two N-H protons of the urea moiety.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the urea group, the carbons of the ethyl group, the methoxy carbon, and the carbons of the aromatic ring.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **Ethyl-p-anisylurea** would likely exhibit characteristic absorption bands for:

- N-H stretching vibrations in the range of 3200-3400 cm⁻¹.
- C=O (urea) stretching vibration around 1630-1680 cm⁻¹.
- C-N stretching vibrations.
- Aromatic C-H and C=C stretching vibrations.
- C-O-C stretching of the methoxy group.

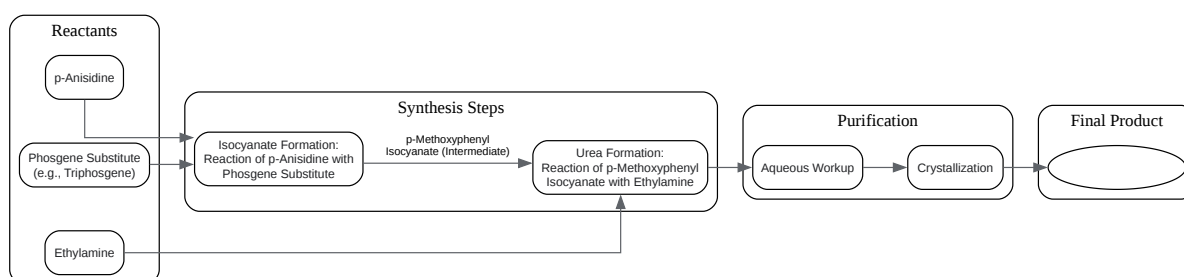
Experimental Protocols

While a specific, validated synthesis protocol for **Ethyl-p-anisylurea** is not detailed in the available literature, a general and reliable method for the synthesis of unsymmetrical ureas can be proposed based on established chemical reactions.

3.1. General Synthesis of Unsymmetrical Ureas

A common and effective method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. For **Ethyl-p-anisylurea**, this would involve the reaction of p-methoxyphenyl isocyanate with ethylamine.

Experimental Workflow: Synthesis of **Ethyl-p-anisylurea**



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Ethyl-p-anisylurea**.

3.1.1. Step 1: Formation of p-Methoxyphenyl Isocyanate

p-Anisidine (4-methoxyaniline) can be reacted with a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., anhydrous toluene or dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to form p-methoxyphenyl isocyanate. This reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

3.1.2. Step 2: Reaction with Ethylamine

The resulting p-methoxyphenyl isocyanate is then reacted in situ or after isolation with ethylamine. The addition of ethylamine to the reaction mixture leads to the formation of the desired 1-ethyl-3-(4-methoxyphenyl)urea.

3.1.3. Purification

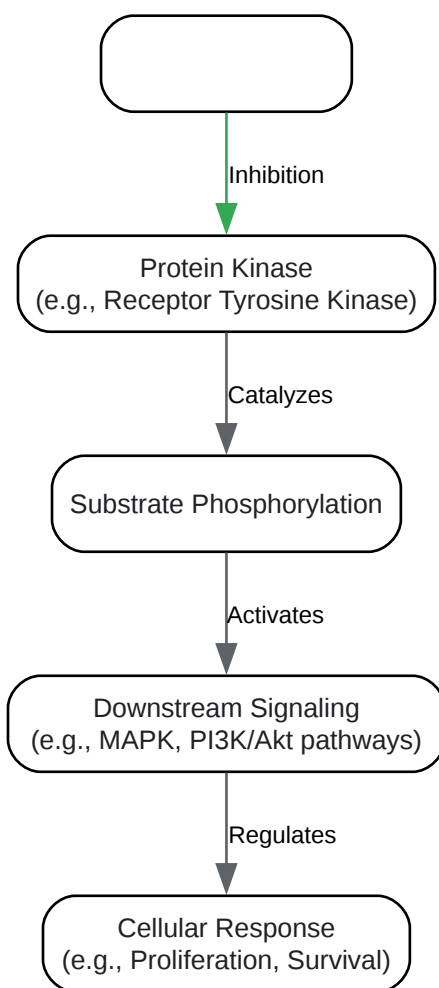
The crude product can be purified by standard laboratory techniques, such as extraction, followed by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathways of **Ethyl-p-anisylurea**, the broader class of N,N'-diarylureas has been extensively studied, particularly in the context of cancer therapy.^{[5][6]} Many compounds with this structural motif act as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

Logical Relationship: Potential Mechanism of Action

Given the structural similarities to known kinase inhibitors, a hypothetical mechanism of action for **Ethyl-p-anisylurea** could involve the inhibition of a protein kinase, leading to downstream effects on cell signaling.



[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action for **Ethyl-p-anisylurea**.

It is important to note that this is a generalized pathway, and the specific kinases and downstream effectors would need to be determined through experimental studies. The N,N'-diarylurea moiety is a key pharmacophore known to interact with the ATP-binding site of kinases.[6]

Conclusion

Ethyl-p-anisylurea is a molecule of interest due to its structural relation to biologically active compounds. This guide has summarized the available and predicted information regarding its physical and chemical properties and has proposed a viable synthetic route. Further experimental investigation is necessary to fully characterize this compound and to explore its

potential biological activities and therapeutic applications. The provided information serves as a foundational resource for researchers embarking on studies involving **Ethyl-p-anisylurea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Methoxyphenylurea | C₈H₁₀N₂O₂ | CID 74066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHOXYPHENYLUREA | 1566-42-3 [chemicalbook.com]
- 3. p-anisyl-urea or (4-methoxyphenyl) urea ,sweetening agent-synthesis ,uses,chemical&physical properties - study everything [studyeverythingsjr.blogspot.com]
- 4. Ethylurea | 625-52-5 [chemicalbook.com]
- 5. Research and development of N,N'-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and development of N,N'-diarylureas as anti-tumor agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl-p-anisylurea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15182748#physical-and-chemical-properties-of-ethyl-p-anisylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com